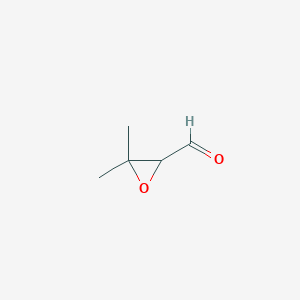

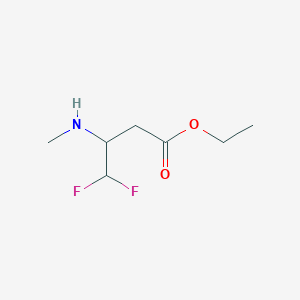

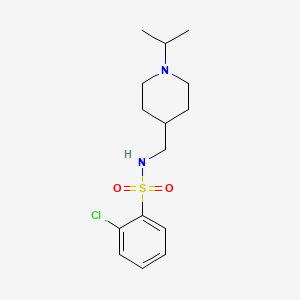

![molecular formula C13H12FN2NaO2 B2838118 Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197053-11-3](/img/structure/B2838118.png)

Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a heterocyclic compound, and it’s a part of many important biologically active compounds. The carboxylate group is a common functional group in organic chemistry and is often found in carboxylic acids .

Molecular Structure Analysis

The molecular structure of imidazole-based compounds can be quite complex and diverse, depending on the substituents attached to the imidazole ring . The specific molecular structure of “Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate” is not available in the sources I have access to.Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions, thanks to the presence of the imidazole ring. They can act as both nucleophiles and electrophiles, and they can undergo reactions such as N-alkylation, C-alkylation, acylation, and many others .Applications De Recherche Scientifique

Synthesis and Characterization

- One-Pot Synthesis Methods : Novel compounds with benzimidazole cores have been synthesized using efficient one-pot methods. For example, a study described the synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate using sodium dithionite as a reductive cyclizing agent, showcasing the compound's anticancer activity against melanoma cell lines (Vasantha Kumar et al., 2020).

Anticancer and Antimicrobial Activity

- Anticancer Screening : The mentioned study also highlighted the potential anticancer properties of benzimidazole derivatives, with specific compounds showing promise against human melanoma A375 and mouse melanoma B16F10 cancer cell lines (Vasantha Kumar et al., 2020).

- Antimicrobial Agents : Benzimidazole derivatives have been explored for their antimicrobial activities, with some compounds exhibiting potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. These findings suggest the potential of benzimidazole cores in developing new antimicrobial agents (N. Shruthi et al., 2016).

Catalytic and Synthetic Applications

- Catalysis in Organic Synthesis : Certain benzimidazole derivatives have been used as catalysts in organic reactions, such as the oxidation of cyclohexane to cyclohexanol and cyclohexanone. This highlights the role of such compounds in facilitating chemical transformations with potential industrial applications (Raja Jlassi et al., 2018).

Electrochemical Studies

- Electrochemical Properties : The electrochemical copolymerization of a benzimidazole derivative with 3,4-ethylenedioxythiophene has been investigated, revealing insights into the optical and electrochromic properties of the resultant copolymers. Such studies are crucial for developing advanced materials for electronic and optoelectronic applications (Saniye Soylemez et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

sodium;1-(cyclobutylmethyl)-4-fluorobenzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2.Na/c14-9-5-2-6-10-11(9)15-12(13(17)18)16(10)7-8-3-1-4-8;/h2,5-6,8H,1,3-4,7H2,(H,17,18);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBCJZYZQHYSQV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C3=C(C(=CC=C3)F)N=C2C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN2NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

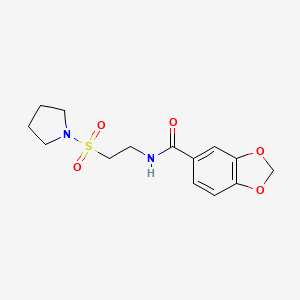

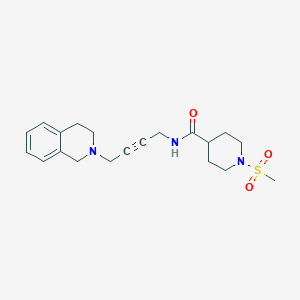

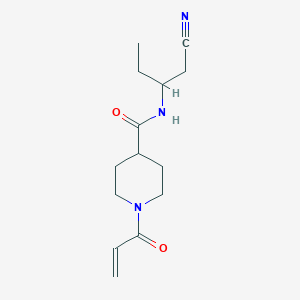

![9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2838039.png)

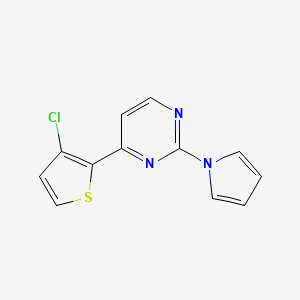

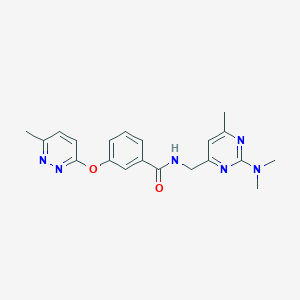

![N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]but-2-ynamide](/img/structure/B2838040.png)

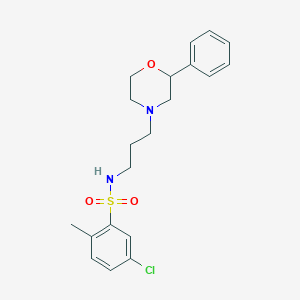

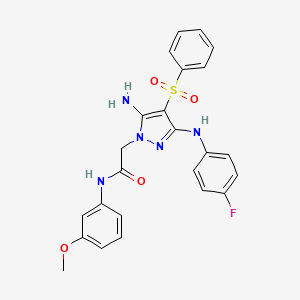

![2-[(8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2838044.png)

![2-Tert-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2838047.png)